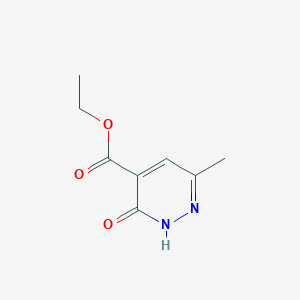

Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate

Beschreibung

Ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core with a ketone group at position 3, a methyl substituent at position 6, and an ethyl ester at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in enzyme inhibition studies (e.g., α-glucosidase) . The methyl substituent at position 6 likely enhances solubility compared to bulkier aryl groups, as seen in related structures .

Eigenschaften

IUPAC Name |

ethyl 3-methyl-6-oxo-1H-pyridazine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-5(2)9-10-7(6)11/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFDJZRPWZNKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679694 | |

| Record name | Ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2125-90-8 | |

| Record name | Ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the dihydropyridazine ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridazinone derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon or the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridazinone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 182 g/mol

- IUPAC Name : Ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate

- CAS Number : 2125-90-8

The compound features a dihydropyridazine ring, which is known for its diverse biological activities. This structural characteristic is pivotal in its interaction with biological systems and potential therapeutic applications.

Medicinal Chemistry

This compound has shown promise as a lead compound in drug development. Its derivatives have been investigated for their potential as:

- Antitumor Agents : Studies indicate that compounds with similar structures can inhibit the proliferation of cancer cells. For instance, derivatives have been tested against various cancer cell lines, yielding promising results in vitro .

Agricultural Chemistry

The compound's derivatives may also possess herbicidal or fungicidal properties, making them candidates for use in agricultural formulations. Research into the environmental impact and efficacy of these compounds is ongoing.

Biological Research

This compound has been utilized in various biological studies to understand its mechanisms of action:

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression .

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific kinases related to cancer therapy |

Case Study 1: Antitumor Activity

In a study conducted by Aziz-ur-Rehman et al., derivatives of ethyl 6-methyl-3-oxo-2,3-dihydropyridazine were synthesized and evaluated for their anticancer potential. The results indicated that several derivatives exhibited low IC50 values, demonstrating significant antitumor activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Environmental Impact

Research assessing the environmental toxicity of this compound has shown relatively low toxicity levels when tested on model organisms such as zebrafish. The lethal concentration (LC50) was determined to be approximately 14.01 mg/L, suggesting that the compound may be safer for ecological applications compared to conventional pesticides .

Wirkmechanismus

The mechanism of action of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The compound’s ability to form hydrogen bonds and participate in π-π interactions likely plays a role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate with structurally related derivatives:

Key Observations:

- Substituent Effects : The methyl group at position 6 (target compound) reduces molecular weight and likely improves solubility compared to aryl-substituted analogs (e.g., 4-fluorophenyl in or m-tolyl in ).

- Ester vs. Carboxylic Acid : The ethyl ester (target compound) increases lipophilicity compared to the carboxylic acid form (154.12 g/mol), which has a lower pKa (2.02) and higher polarity .

Biologische Aktivität

Ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS Number: 2125-90-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Weight: 182.18 g/mol

- Physical Form: Solid

- Purity: ≥95%

The compound features a pyridazine ring system, which is known for its diverse pharmacological properties.

Biological Activities

This compound has been investigated for various biological activities:

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against several cancer cell lines. For instance, it has shown promising results against:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 4.5 |

| MDA-MB-231 | 6.0 |

| A549 | 5.2 |

The IC50 value indicates the concentration required to inhibit cell growth by 50%. Lower IC50 values suggest higher potency against specific cancer types.

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in proliferation and apoptosis. The compound may induce apoptosis through the activation of caspases and modulation of cell cycle regulators such as cyclins and CDKs.

Case Studies

-

Study on Anticancer Properties:

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyridazine derivatives, including this compound. The results indicated that modifications in the substituents on the pyridazine ring significantly influenced antiproliferative activity across different cancer cell lines . -

In Vivo Studies:

In vivo studies demonstrated that administration of this compound in animal models resulted in significant tumor reduction compared to control groups. The mechanism was linked to both direct antiproliferative effects and indirect immune modulation.

Comparative Analysis with Related Compounds

To better understand the activity of this compound, a comparison with other similar compounds can be insightful:

| Compound | IC50 Value (µM) | Activity Type |

|---|---|---|

| Ethyl 6-Methylpyridinecarboxylate | 8.0 | Antiproliferative |

| Ethyl 5-Methylpyrimidinecarboxylate | 10.0 | Antiproliferative |

| Ethyl 4-Methylpyridinecarboxylate | 12.5 | Antiproliferative |

This table illustrates that this compound exhibits superior activity compared to other derivatives.

Q & A

Q. What are the standard synthetic routes for Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate?

The compound is typically synthesized via cyclocondensation or esterification reactions. For example, analogous pyridazine derivatives are prepared by reacting hydrazine derivatives with β-keto esters under acidic conditions, followed by cyclization . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to achieving high yields.

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy to confirm substituent positions and hydrogen environments.

- X-ray crystallography to resolve the molecular structure, including bond lengths and angles. For instance, monoclinic crystal systems (space group P21/c) are common in related dihydropyridazines, with lattice parameters such as a = 6.4973 Å, b = 11.5323 Å, and c = 11.2908 Å .

- Hydrogen bonding analysis via graph set notation to classify intermolecular interactions (e.g., N–H···O or O–H···N motifs) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond angles, torsion angles) be resolved during refinement?

Discrepancies often arise from dynamic disorder or thermal motion. Use programs like SHELXL for robust refinement, applying constraints to anisotropic displacement parameters. For puckered rings, employ Cremer-Pople coordinates to quantify deviations from planarity (e.g., amplitude q and phase angle φ) . Cross-validation with DFT calculations or high-resolution synchrotron data can further improve accuracy.

Q. What strategies address low yields in the synthesis of dihydropyridazine derivatives?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .

- Catalyst screening : Lewis acids like ZnCl₂ or Bi(OTf)₃ can stabilize transition states in esterification or cyclocondensation .

- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. How are hydrogen bonding networks analyzed in dihydropyridazine crystals?

Apply graph set analysis to categorize interactions:

- Motifs : Identify chains (C), rings (R), or intramolecular bonds (S).

- Descriptors : For example, an N–H···O interaction forming a C(6) chain indicates a six-membered hydrogen-bonded sequence .

- Validation : Compare observed hydrogen bond distances (e.g., 2.8–3.0 Å for N–H···O) with literature values .

Q. How to reconcile conflicting NMR and X-ray data for tautomeric forms?

Dihydropyridazines may exhibit keto-enol tautomerism.

- Dynamic NMR : Use variable-temperature experiments to detect tautomeric equilibria (e.g., coalescence of signals).

- X-ray vs. solution state : Solid-state structures (X-ray) often stabilize one tautomer, while solution NMR may reflect dynamic averaging.

- Computational modeling : Compare DFT-predicted tautomer energies with experimental data .

Methodological Tables

Q. Table 1. Crystallographic Parameters for Related Dihydropyridazines

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate | P21/c | 6.4973 | 11.5323 | 11.2908 | 90.17 | |

| Ethyl 3-methyl-4-oxo-pyrrolopyridazine | P21/c | 8.0030 | 9.774 | 13.370 | 90.17 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.